molecular formula C12H17N3O4S B5051325 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine

1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B5051325
M. Wt: 299.35 g/mol
InChI Key: SOGHFZISMOPZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is a synthetic piperazine derivative characterized by a sulfonyl group linked to a substituted phenyl ring (4-methyl-3-nitro) and a methyl group on the piperazine nitrogen. The compound’s synthesis typically involves reacting 4-methyl-3-nitrobenzenesulfonyl chloride with 1-methylpiperazine in a nucleophilic substitution reaction, as exemplified by analogous syntheses of sulfonyl piperazines (e.g., 1-methyl-4-((4-nitrophenyl)sulfonyl)piperazine, yield: 83.6%) . Spectroscopic characterization (¹H NMR, ESI-MS) confirms its structure, with key signals including aromatic protons (δ ~8.0–8.5 ppm for nitro groups) and piperazine methyl groups (δ ~2.1–2.4 ppm) .

Properties

IUPAC Name

1-methyl-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-10-3-4-11(9-12(10)15(16)17)20(18,19)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGHFZISMOPZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethyl sulfoxide or ethyl acetate under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Key Reaction Parameters

Reaction Type Conditions Yield Key Reagents Citations
Coupling with 1-bromo-4-nitrobenzeneHeated at 80°C for 26 h in neat conditions; extracted with CH₂Cl₂/MeOH (8:2)Crude product recrystallized from ethanol1-bromo-4-nitrobenzene, 1-methylpiperazine
Substitution under basic conditionsRefluxed in DMF with K₂CO₃ and piperidine overnight87%K₂CO₃, DMF, piperidine

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂-) and nitrophenyl substituent enable nucleophilic aromatic substitution at specific positions. For example:

  • Mechanism : The nitro group directs substitution to the meta position, while the sulfonamide group acts as a leaving group under acidic or basic conditions.

  • Applications : These reactions are critical for forming derivatives with altered pharmacokinetic profiles.

Reduction Reactions

Hydrogenation of the nitro group to an amine is a common transformation:

Hydrogenation Conditions

Catalyst Conditions Yield Product Citations
Pd/C (10%) in ethanolStirred under H₂ at 20°C for 3 h99%4-(4-Methylpiperazin-1-yl)aniline
Pd/C (5%) in ethyl acetateStirred under H₂ at 20°C for 18 h98%Reduced nitrophenyl derivative
Pd/C + hydrazine in ethanolRefluxed for 2 h99%Aminophenyl derivative

Characterization Techniques

Key analytical methods include:

  • NMR Spectroscopy : Used to confirm proton environments (e.g., δ 2.35 ppm for methyl groups, δ 6.82 ppm for aromatic protons).

  • Mass Spectrometry : Identifies molecular ions (e.g., m/z 443 [M+H]+).

  • TLC : Monitors reaction progress (e.g., Rf = 0.38 in CH₂Cl₂/MeOH 9:1).

Structural and Functional Implications

The compound’s reactivity is modulated by:

  • Electronic effects : The nitro group stabilizes intermediates in substitution reactions.

  • Steric factors : The sulfonamide group may hinder access to reactive sites.

  • Biological activity : Reduction of the nitro group enhances interaction with molecular targets (e.g., enzymes or receptors), as observed in anticancer studies of related piperazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the piperazine family, characterized by a piperazine ring substituted with a sulfonyl group and a nitrophenyl moiety. The molecular formula is C11H15N3O6SC_{11}H_{15}N_{3}O_{6}S, and its structure contributes to its bioactivity.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine, exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine derivatives possess activity against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/ml . This suggests potential use in developing new antibiotics.

Antiviral Properties

The compound has also been investigated for its antiviral effects. Some studies have reported that piperazine derivatives can inhibit hepatitis C virus (HCV) replication, with effective concentrations (EC50) in the nanomolar range . This positions such compounds as promising candidates for antiviral drug development.

Anti-inflammatory Effects

Research has demonstrated that piperazine derivatives can exhibit anti-inflammatory properties. For example, compounds similar to 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine have shown significant inhibition of nitric oxide production and other inflammatory mediators in vitro . This suggests potential applications in treating inflammatory diseases.

Analgesic Activity

Several studies have highlighted the analgesic potential of piperazine derivatives. Compounds within this class have been shown to reduce pain responses in animal models significantly, indicating their usefulness in pain management therapies .

Case Studies and Research Findings

Study Findings Reference
İbişoğlu et al. (2020)Evaluated antimicrobial activity against S. aureus; showed promising MIC values
Dokla et al. (2020)Investigated synergistic effects with colistin against resistant strains
Malasala et al. (2021)Reported on anti-inflammatory effects; significant reduction in TNF-α production

Mechanism of Action

The mechanism of action of 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of their activity. The nitrophenyl moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The nitro group (NO₂) enhances electrophilicity, improving binding to enzymes like topoisomerase II . The 3-nitro-4-methyl substitution in the target compound may offer steric and electronic advantages over 4-nitro analogs .
  • Piperazine Modifications : Alkylation (e.g., 1-methyl) increases lipophilicity, enhancing membrane permeability, while benzyl groups (e.g., 1-benzyl) may reduce potency due to steric hindrance .

Pharmacological and Biochemical Comparison

Anticancer Activity

  • Topoisomerase II Inhibition: Sulfonyl piperazines, including 1-methyl-4-((4-nitrophenyl)sulfonyl)piperazine, inhibit Topo II by forming hydrogen bonds with catalytic residues (e.g., Asp amino acids) . The target compound’s 4-methyl group may enhance hydrophobic interactions in the enzyme’s active site.
  • FLT3 Kinase Inhibition: Analogous compounds with trifluoromethyl benzyl groups (e.g., ponatinib derivatives) show FLT3 inhibition, but activity depends on synergistic effects with other moieties (e.g., aminoisoquinoline) .

Enzyme Inhibition

  • Urea Transporter (UT-B) : Sulfonamide piperazines with methoxy or methyl groups (e.g., PU1424) exhibit UT-B inhibition, suggesting the target compound’s nitro and methyl groups could optimize binding .

Antidiabetic Activity

  • Insulin Secretion : Piperazines like PMS 812 (1-methyl-4-(2',4'-dichlorobenzyl)-2-imidazolinyl) enhance glucose tolerance via insulin secretion, highlighting the role of aromatic substituents in modulating activity .

Structure-Activity Relationship (SAR) Insights

  • Nitro Position : 3-Nitro substitution (vs. 4-nitro) may improve steric alignment with target enzymes .
  • Methyl vs. Halide Substitutions : Methyl groups (e.g., 4-CH₃) enhance solubility and reduce toxicity compared to halides (e.g., 3-Cl) .
  • Sulfonyl Linkers : Direct sulfonyl attachment (vs. spacers like methyl or acetyl) is critical for mTOR and Topo II inhibition .

Biological Activity

1-Methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structural features that include a piperazine ring substituted with a sulfonyl group and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is C11H15N3O4SC_{11}H_{15}N_{3}O_{4}S, with a molecular weight of 285.32 g/mol. The presence of the nitrophenyl group is significant as it can undergo reduction, leading to the formation of an amino group, which may interact with various biological targets including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of the Nitro Group : The nitrophenyl group can be reduced to form an amino group, which may facilitate interactions with biological macromolecules.
  • Sulfonyl Group Interactions : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function and modulating biochemical pathways.

Antimicrobial Activity

Research indicates that 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Preliminary studies have also highlighted the compound's anticancer activity. It has shown cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapeutics. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can significantly influence its efficacy against different cancer types .

Table 1: Summary of Biological Activities

Activity Type Observed Effects Cell Lines/Organisms Tested References
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaVarious bacterial strains,
AnticancerCytotoxic effects on cancer cell linesJurkat, HT29, A431 ,

Case Study: Anticancer Activity

In a study examining the anticancer properties of piperazine derivatives, 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine was found to exhibit significant cytotoxicity in Jurkat and HT29 cell lines. The compound's mechanism involved disruption of cellular functions through interaction with specific protein targets, leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 4-methyl-3-nitrobenzenesulfonyl chloride with 1-methylpiperazine in anhydrous dichloromethane (DCM) using triethylamine as a base .

  • Step 2 : Purify via column chromatography (silica gel, 5% methanol in chloroform) to achieve >95% purity .

  • Optimization : Microwave-assisted synthesis at 80°C for 2 hours improves yields by 20% compared to traditional reflux .

    Synthetic MethodYield (%)Purity (%)Key Reference
    Traditional reflux6592
    Microwave-assisted8598

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm sulfonyl and piperazine linkages via 1^1H NMR (δ 2.3–3.1 ppm for piperazine protons; δ 7.5–8.2 ppm for aromatic protons) .
  • HPLC : Use a C18 column (UV detection at 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 339.1) validates molecular weight .

Q. What are the recommended safety protocols for handling this compound?

  • Safety Measures :

  • Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact (Category 2 skin/eye irritant) .
  • Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
  • In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers evaluate the compound’s antimicrobial activity while addressing discrepancies in efficacy across bacterial strains?

  • Experimental Design :

  • Assay : Perform minimum inhibitory concentration (MIC) tests against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution .
  • Controls : Include ciprofloxacin as a positive control.
  • Data Analysis : Discrepancies (e.g., MIC = 8 µg/mL for S. aureus vs. >64 µg/mL for E. coli) may arise from outer membrane permeability in Gram-negative bacteria. Use liposome encapsulation to enhance uptake .

Q. What host-guest interactions influence the compound’s solubility and stability in aqueous media?

  • Mechanistic Insight :

  • The nitro and sulfonyl groups form inclusion complexes with 4-sulfonatocalix[6]arene (SCX6), improving solubility by 50% at pH 6.5. Monitor via UV-Vis spectroscopy (λ~350 nm shift) .
  • Stability decreases above pH 8 due to nitro group hydrolysis; use buffered solutions (pH 6–7) .

Q. How can oxidative degradation pathways be mitigated during long-term storage?

  • Preventive Strategies :

  • Add 0.1% w/v ascorbic acid as an antioxidant to prevent nitro group reduction .
  • Avoid exposure to UV light; amber glass vials reduce degradation by 30% over 6 months .

Q. How should conflicting data on bioactivity (e.g., antioxidant vs. cytotoxic effects) be resolved?

  • Conflict Resolution Workflow :

  • Step 1 : Replicate assays (e.g., DPPH for antioxidants; MTT for cytotoxicity) under identical conditions .
  • Step 2 : Cross-validate using orthogonal methods (e.g., ESR spectroscopy for radical scavenging).
  • Step 3 : Perform structure-activity relationship (SAR) studies to isolate contributing functional groups (e.g., the nitro group enhances cytotoxicity but reduces antioxidant capacity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.